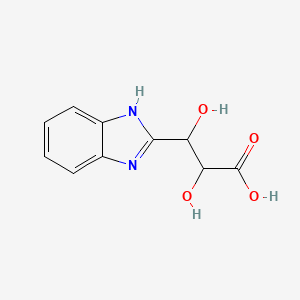

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

CAS No.: 49671-84-3

Cat. No.: VC2006287

Molecular Formula: C10H10N2O4

Molecular Weight: 222.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49671-84-3 |

|---|---|

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 222.2 g/mol |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid |

| Standard InChI | InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) |

| Standard InChI Key | FUOWVFMEVIDAKH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O |

Introduction

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is a chemical compound with a molecular formula of CHNO and a molecular weight of 222.20 g/mol . This compound is of interest due to its unique structure, which combines a benzimidazole ring with a dihydroxypropanoic acid moiety. The benzimidazole core is known for its presence in various biologically active compounds, often exhibiting antimicrobial, antifungal, and antiviral properties.

Synonyms and Identifiers

-

InChI: InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16) .

Biological and Chemical Applications

While specific biological applications of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid are not detailed in the available literature, compounds with similar structures have shown potential in medicinal chemistry, particularly in the development of drugs with antimicrobial and antiviral properties. The presence of hydroxyl groups and a carboxylic acid function suggests potential for further chemical modification, which could enhance its biological activity or solubility.

Research Findings

Research on this specific compound is limited, but studies on related benzimidazole derivatives have highlighted their potential in drug development. For instance, benzimidazoles are known to inhibit various enzymes and have been explored as anticancer and antiviral agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume